[3-(2-Fluorophenoxy)phenyl]methanamine
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Overview
Description
[3-(2-Fluorophenoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H12FNO . It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 2-fluorophenol with 3-bromobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Fluorophenoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or amides, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Fluorophenoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- [3-(2-Chlorophenoxy)phenyl]methanamine
- [3-(2-Bromophenoxy)phenyl]methanamine
- [3-(2-Methylphenoxy)phenyl]methanamine
Comparison: Compared to its analogs, [3-(2-Fluorophenoxy)phenyl]methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties .
Properties
IUPAC Name |
[3-(2-fluorophenoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFASDZHMHEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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